molecular formula C14H15N B167373 Benzeneethanamine, N-phenyl- CAS No. 1739-00-0

Benzeneethanamine, N-phenyl-

Cat. No.: B167373
CAS No.: 1739-00-0
M. Wt: 197.27 g/mol
InChI Key: REUFZACIJMPYOK-UHFFFAOYSA-N
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Description

“Benzeneethanamine, N-phenyl-” is a chemical compound with the molecular formula C14H15N . It is a member of benzenes .


Molecular Structure Analysis

The molecular structure of “Benzeneethanamine, N-phenyl-” consists of a benzene ring attached to an ethanamine group, which is further connected to a phenyl group . The molecular weight of this compound is 209.29 g/mol .


Physical and Chemical Properties Analysis

“Benzeneethanamine, N-phenyl-” has a molecular weight of 209.29 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1. It also has a rotatable bond count of 4 .

Scientific Research Applications

Analytical Strategies for Benzene Exposure Biomonitoring

The determination of S-phenylmercapturic acid in urine is critical for biomonitoring benzene exposure, particularly in occupational settings. Advanced analytical techniques, specifically liquid chromatography coupled with mass spectrometry, are essential due to the low concentration levels of this biomarker. The review underscores the importance of sensitive and selective methodologies for elucidating occupational and environmental exposures to benzene, despite challenges such as high equipment costs (Gonçalves et al., 2017).

Benzoxaboroles: Versatile Applications

Benzoxaboroles, derivatives of phenylboronic acids, have found wide applications beyond their traditional use as building blocks in organic synthesis. Recent investigations reveal their biological activity and potential in clinical trials, highlighting their role as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).

Phenylpiperazine Derivatives in Medicinal Chemistry

N-phenylpiperazine is a versatile scaffold in medicinal chemistry, proving its "druglikeness" through derivatives reaching late-stage clinical trials for CNS disorders. This review advocates for broader research fields to explore the scaffold's potential beyond CNS applications, suggesting its underutilization in therapeutic areas (Maia et al., 2012).

Benzene Metabolites and Carcinogenicity

Research on benzene metabolites, such as phenol, catechol, and hydroquinone, outlines a complex multistep process leading from cytotoxicity to carcinogenicity, primarily in myelogenous cell lineage. The study calls for more research on benzene's role in nonhematopoietic malignancies, considering the extensive data on myeloid leukaemias but limited information on other cancer types (Atkinson, 2009).

Hemoglobin Reactions with Phenylhydrazine

Phenylhydrazine's interaction with hemoglobin, leading to hemolytic anemia through various oxidative products, has been extensively studied. The identification of N-phenylprotoporphyrin as a derivative suggests a mechanism for hemoglobin modification, emphasizing the need for understanding these reactions in relation to benzene exposure (Shetlar & Hill, 1985).

Plastic Scintillators with Polymethyl Methacrylate

The study on plastic scintillators demonstrates that using polymethyl methacrylate with various luminescent dyes, including benzene derivatives, does not compromise their efficiency, transparency, or stability. This indicates the potential of benzene derivatives in improving the characteristics of scintillators for radiation detection (Salimgareeva & Kolesov, 2005).

Safety and Hazards

“Benzeneethanamine, N-phenyl-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

N-(2-phenylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10,15H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUFZACIJMPYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061938
Record name Benzeneethanamine, N-phenyl-
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Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1739-00-0
Record name N-(2-Phenylethyl)aniline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanamine, N-phenyl-
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Record name Benzeneethanamine, N-phenyl-
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Record name Benzeneethanamine, N-phenyl-
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Record name N-phenylphenethylamine
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Synthesis routes and methods I

Procedure details

According to GWM, 0.011 mol (=1.00 ml) of aniline and 0.011 mol (=1.25 ml) of styrene are reacted with one another. The product is isolated by column chromatography using ethyl acetate/n-hexane (1:3) as eluent, the product N-phenylethylaniline being obtained as a yellow liquid.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Exemplary compounds include leucocrystal violet, tris(4-dimethylamino-o-tolyl)methane, bis(4-dimethylamino-o-tolyl)phenylmethane, bis(4-dimethylamino-o-tolyl)thienylmethane, 2-(2-chlorophenylamino-6-N,N-dibutylamino-9-(2-methoxycarbonyl)-phenylxanthene, 2-N,N-dibenzylamino-6-N,N-diethylamino-9-(2-methoxycarbonyl) phenylxanthene, benzo[a]-6-N,N-diethylamino-9-(2-methoxycarbonyl)phenylxanthene, benzoylleucomethylene blue, benzoyl-3,7-diethylaminophenoxazine, benzoyl-3,7-diethylamino-9-phenyldihydrophenazine, 6,6'-di-t-butyl-p,p'-bi-o-cresol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6,6'-di-t-butyl-p,p'-bi-o-cresol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tris(4-dimethylamino-o-tolyl)methane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
bis(4-dimethylamino-o-tolyl)phenylmethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
bis(4-dimethylamino-o-tolyl)thienylmethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
2-chlorophenylamino-6-N,N-dibutylamino-9-(2-methoxycarbonyl)-phenylxanthene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-N,N-dibenzylamino-6-N,N-diethylamino-9-(2-methoxycarbonyl) phenylxanthene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
benzo[a]-6-N,N-diethylamino-9-(2-methoxycarbonyl)phenylxanthene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
benzoyl-3,7-diethylaminophenoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
benzoyl-3,7-diethylamino-9-phenyldihydrophenazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods III

Procedure details

A mixture of aniline (9.1 ml, 100 mmol), phenethylbromide 18.5 g, 100 mmol), potassiumcarbonate (13.8 g, 100 mmol) and 50 ml dimethylsulfoxide is stirred at ambient temperature for 72 hours, and is diluted with 200 ml water. The mixture is extracted three times with diethylether and the combined organic phases is washed with water and brine and dried over magnesium sulphate. The solution is concentrated in vacuo and the crude product is subjected to a vacuum distillation yielding the title compound as a colourless oil dest. 120°-128° C./0.7 mbar.
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Sodium triacetoxyborohydride (5.46 g, 26 mmol) is added in small portions to a stirred solution of aniline (2.0 g, 21.5 mmol) and phenylacetaldehyde (2.83 g, 24 mmol) in dry DMF/MeOH/AcOH (87:10:3, 120 ml). After stirring at rt for 90 min, the volatiles are removed under reduced pressure. The residue is dissolved in dichloromethane (200 ml) and extracted twice with 1 N HCl. The combined aqueous layers are washed with EtOAc, then ammonium hydroxide solution is added to pH 9, and the mixture is extracted with dichloromethane. The solvent is evaporated, and the crude product is purified by silica gel chromatography (hexane/EtOAc, 5:1) affording pure title compound as a yellow oil.
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step One
Name
DMF MeOH AcOH
Quantity
120 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: How do structural modifications of N-(2-phenylethyl)aniline influence its binding affinity to serotonin and dopamine receptors?

A1: Research has shown that introducing halogen atoms, particularly chlorine, at the para position of the aniline ring in N-(2-phenylethyl)aniline significantly enhances its binding affinity for 5-HT6, D2, and 5-HT7 receptors. [] This increased affinity is attributed to halogen bonding interactions between the ligand and specific residues within the binding pockets of these receptors, as demonstrated by quantum-polarized ligand docking (QPLD) and Molecular-Mechanics-Generalized-Born/Surface Area (MM/GBSA) free-energy calculations. []

Q2: What role does N-(2-phenylethyl)aniline play in palladium-catalyzed hydroamination reactions?

A2: N-(2-phenylethyl)aniline can be synthesized through a palladium-catalyzed hydroamination reaction between aniline and vinylarenes. [] Mechanistic studies revealed that the reaction proceeds through an eta3-arylethyl diphosphine palladium triflate intermediate. [] This intermediate undergoes an external attack by aniline, leading to the formation of the desired product. []

Q3: How do the different substituents on the aromatic ring of N-(2-phenylethyl)aniline derivatives affect their crystal packing and intermolecular interactions?

A3: Substituents on the aromatic ring of N-(2-phenylethyl)aniline derivatives significantly influence their solid-state structure. For example, the presence of nitro groups leads to the formation of intermolecular N-H...O hydrogen bonds, influencing the packing arrangement. [] In contrast, a cyano substituent favors N-H...N hydrogen bonds, resulting in a distinct herringbone packing pattern. [] Interestingly, replacing the nitro group with a methylsulfonyl group disrupts the N-H hydrogen bonding network, leading to a unique tetragonal columnar arrangement. []

Q4: Can you explain the impact of conformational flexibility in the ethyl linker of N-(2-phenylethyl)aniline on its crystal structure?

A4: The conformation around the ethyl linker in N-(2-phenylethyl)aniline derivatives impacts the relative orientation of the phenyl and aniline rings and consequently affects the crystal packing. When the ethyl group adopts an anti conformation, the rings are nearly parallel, facilitating close packing. [] Conversely, a gauche conformation leads to almost perpendicular rings, resulting in weaker intermolecular interactions. [] This conformational flexibility highlights the sensitivity of the solid-state structure to subtle changes in molecular geometry.

Q5: Are there alternative heterogeneous catalysts for hydroamination reactions involving aniline and how do they compare to palladium-based systems?

A5: While palladium complexes immobilized on supported ionic liquids have demonstrated effectiveness in catalyzing the hydroamination of vinyl-benzene with aniline, [] research exploring alternative heterogeneous catalysts, such as strong Bronsted acids, has also shown promise. [] These Bronsted acid catalysts exhibit high activity for the addition of aniline to 1,3-cyclohexadiene, offering a potentially valuable alternative to palladium-based systems. [] The choice between these catalytic approaches likely depends on factors like substrate specificity, desired regioselectivity, and overall reaction conditions.

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